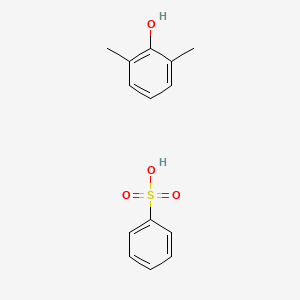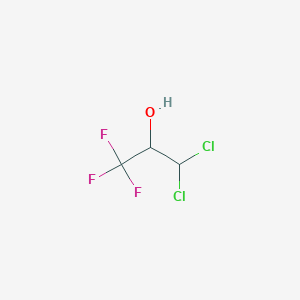
2-Propanol, 3,3-dichloro-1,1,1-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is a chemical compound with the molecular formula C3H4Cl2F3O It is a derivative of propanol, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- typically involves the reaction of 2-propanol with chlorinating and fluorinating agents. One common method is the reaction of 2-propanol with thionyl chloride (SOCl2) to introduce chlorine atoms, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- may involve continuous flow reactors where the reactants are introduced in a controlled manner to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, altering their function and activity.
Pathways Involved: It may participate in metabolic pathways, influencing biochemical reactions and processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1,3-dichloro-: Similar structure but lacks fluorine atoms.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains bromine instead of chlorine atoms.
2,3-Dichloro-1-propanol: Similar structure but lacks fluorine atoms.
Uniqueness
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are desired .
Propiedades
Número CAS |
667464-91-7 |
|---|---|
Fórmula molecular |
C3H3Cl2F3O |
Peso molecular |
182.95 g/mol |
Nombre IUPAC |
3,3-dichloro-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H3Cl2F3O/c4-2(5)1(9)3(6,7)8/h1-2,9H |
Clave InChI |
IXINNMSNRMRFFL-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Cl)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


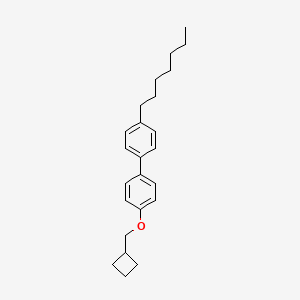
![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
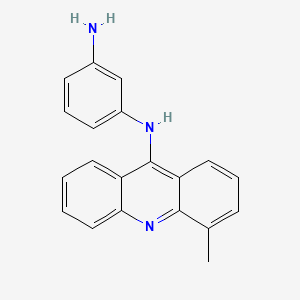
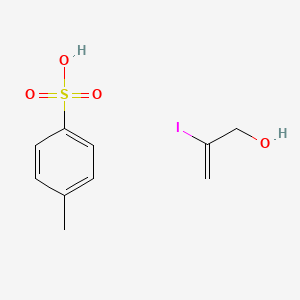
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
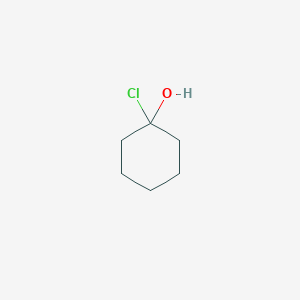

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

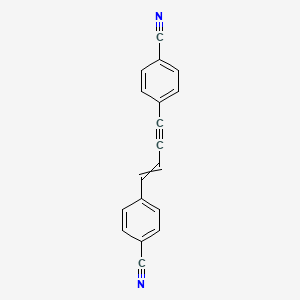
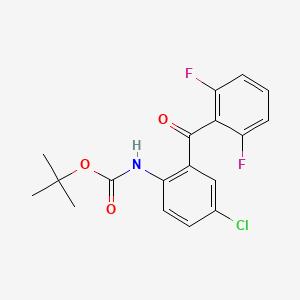
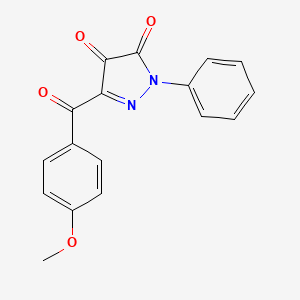
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
